molecular formula C7H5ClN2O2 B2919389 7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one CAS No. 1206977-63-0

7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

Cat. No.: B2919389
CAS No.: 1206977-63-0
M. Wt: 184.58
InChI Key: XSXCAGMINNETDK-UHFFFAOYSA-N
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Description

7-Chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a pyridine ring fused with an oxazine moiety. Its molecular formula is C₇H₅ClN₂O₂, with a chlorine substituent at the 7-position of the pyrido-oxazine scaffold. This compound is structurally characterized by:

  • A pyridine ring (providing aromaticity and a nitrogen atom for hydrogen bonding).
  • A 1,4-oxazine ring (contributing to conformational rigidity).
  • A chloro substituent at position 7, which modulates electronic and steric properties .

Chlorination likely occurs via electrophilic substitution or halogenation of precursor intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-4H-pyrido[4,3-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-6-1-5-4(2-9-6)10-7(11)3-12-5/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXCAGMINNETDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CN=C(C=C2O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206977-63-0
Record name 7-chloro-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with an appropriate oxazine precursor under acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

The table below compares 7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one with structurally related compounds:

Compound Name Core Structure Substituents Key Features Biological Activity (Example) Reference
This compound Pyrido[4,3-b][1,4]oxazin-3-one Cl at position 7 Chloro substituent enhances electrophilicity and target binding Potential NF-κB inhibition (inferred)
4-(4-Nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO) Pyrido[3,2-b][1,4]oxazin-3-one 4-Nitrobenzyl at N4 Nitro group enhances antiproliferative activity in HCC cells via NF-κB inhibition IC₅₀: 2.5–5.0 µM (HepG2, Huh-7)
7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Pyrido[3,2-b][1,4]oxazin-3-one Br at position 7 Bromo substituent increases steric bulk; used in molecular docking studies Anticancer (specific targets not reported)
6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one Benzo[b][1,4]oxazin-3-one Cl at position 6 Benzene ring instead of pyridine; weaker electron-withdrawing effects Platelet aggregation inhibition (IC₅₀: 8.2 µM)
2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Pyrido[3,2-b][1,4]oxazin-3-one 2,2-Dimethyl groups Methyl groups improve BRD4 binding affinity BRD4 inhibition (IC₅₀: 1.99–2.96 µM)

Key Structural Differences :

  • Pyrido vs. Benzo Core: Pyrido-oxazinones (e.g., 7-chloro derivative) contain a pyridine ring, which introduces additional nitrogen atoms for hydrogen bonding compared to benzo-oxazinones. This enhances interactions with polar residues in target proteins (e.g., NF-κB) .
  • Substituent Position: Chloro at position 7 (pyrido[4,3-b]) vs. position 6 (benzo[b]) alters steric accessibility and electronic effects. For example, 6-chloro-benzo[b]oxazinone shows platelet inhibition, while pyrido analogs may target kinases or transcription factors .
Physicochemical Properties
Property 7-Chloro-Pyrido[4,3-b]oxazinone 6-Chloro-Benzo[b]oxazinone 4-Nitrobenzyl-Pyrido[3,2-b]oxazinone (NPO)
Molecular Weight 184.58 g/mol 183.59 g/mol 285.25 g/mol
LogP (Predicted) 1.2–1.5 1.8–2.0 2.5–3.0
Solubility (aq., 25°C) Low (chloro reduces polarity) Moderate Very low (nitro group decreases solubility)
Hydrogen Bond Acceptors 4 3 6

Chloro Substituent Impact :

  • Steric Effects : Position 7 in pyrido[4,3-b] may allow the chloro group to occupy hydrophobic pockets in binding sites, as seen in similar kinase inhibitors .

Biological Activity

7-Chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

  • Molecular Formula : C8H7ClN2O2
  • Molecular Weight : 198.61 g/mol
  • CAS Number : 1802660-38-3
  • IUPAC Name : 7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

The compound features a fused pyridine and oxazine ring system, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common methods include:

  • Reaction of 2-chloropyridine with an oxazine precursor.
  • Use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:

  • In vitro studies demonstrated inhibition of growth in Gram-positive and Gram-negative bacteria.
  • The compound showed promising antifungal activity against common pathogens.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been evaluated for:

  • Cytotoxic effects on cancer cell lines such as HeLa and MCF-7.
  • Mechanistic studies revealing induction of apoptosis in cancer cells through the activation of caspase pathways.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : It has been suggested that this compound interacts with various receptors, potentially modulating signaling pathways related to inflammation and cell survival.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Study 2: Anticancer Properties

Another study focused on the anticancer properties of the compound, demonstrating:

Cell LineIC50 (µM)
HeLa15
MCF-720

These findings suggest that the compound has significant potential as an antimicrobial and anticancer agent.

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